molecular formula C15H16BrN3O2 B12431994 Antileishmanial agent-2

Antileishmanial agent-2

Cat. No.: B12431994
M. Wt: 350.21 g/mol
InChI Key: GXEBTEDSQDGJJR-UHFFFAOYSA-N
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Description

Antileishmanial agent-2 is a synthetic compound designed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This disease affects millions of people worldwide, particularly in tropical and subtropical regions. The compound is part of a broader class of antileishmanial agents that aim to provide effective and safe treatment options with reduced side effects compared to traditional therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antileishmanial agent-2 involves several key steps, including the formation of intermediate compounds through various organic reactions. Common synthetic methods include:

    Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Povarov Reaction: This is a multi-component reaction involving an aldehyde, an amine, and an alkene in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antileishmanial agent-2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on Leishmania parasites and other protozoan pathogens.

    Medicine: Explored as a potential therapeutic agent for treating leishmaniasis and other parasitic diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of Antileishmanial agent-2 involves its interaction with specific molecular targets within the Leishmania parasite. The compound disrupts the parasite’s metabolic pathways, leading to cell death. Key molecular targets include enzymes involved in DNA replication and protein synthesis, as well as membrane-bound proteins that regulate ion transport.

Comparison with Similar Compounds

    Miltefosine: An oral antileishmanial agent that disrupts cell membrane integrity.

    Amphotericin B: A polyene antifungal that binds to ergosterol in the parasite’s cell membrane.

    Pentamidine: An aromatic diamidine that interferes with DNA and RNA synthesis.

Uniqueness of Antileishmanial agent-2: this compound is unique due to its specific molecular structure, which allows for targeted action against Leishmania parasites with minimal side effects. Its synthetic versatility also enables the development of various derivatives with enhanced efficacy and safety profiles.

Properties

Molecular Formula

C15H16BrN3O2

Molecular Weight

350.21 g/mol

IUPAC Name

5-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-3-(4-tert-butylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H16BrN3O2/c1-15(2,3)10-6-4-9(5-7-10)13-17-14(21-19-13)11-8-12(16)18-20-11/h4-7,11H,8H2,1-3H3

InChI Key

GXEBTEDSQDGJJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CC(=NO3)Br

Origin of Product

United States

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